

2,6-Difluorocinnamic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorocinnamic acid

Cat. No.: B116062

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2,6-Difluorocinnamic Acid**

Introduction

2,6-Difluorocinnamic acid, with the chemical formula $C_9H_6F_2O_2$, is a fluorinated derivative of cinnamic acid.^{[1][2][3][4]} The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic characteristics, acidity, and lipophilicity compared to its non-fluorinated parent compound. These modifications make it a compound of interest for researchers, particularly in the fields of medicinal chemistry and materials science, where it can serve as a valuable building block for the synthesis of novel compounds with tailored properties. This guide provides a detailed overview of its core physicochemical properties, experimental methodologies for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical and Structural Data

The fundamental physical and chemical properties of **2,6-Difluorocinnamic acid** are crucial for its handling, application in synthesis, and formulation. The data, compiled from various sources, are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Appearance	White to light yellow/orange crystalline powder	[2] [5]
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[1] [2] [3]
Molecular Weight	184.14 g/mol	[1] [4]
Melting Point	124-125 °C	[5] [6]
Boiling Point	272.0 ± 25.0 °C (Predicted)	[5]
pKa	4.17 ± 0.16 (Predicted)	[5]
Solubility	Soluble in Methanol	[5]
logP (Octanol/Water)	2.1 (Predicted XlogP)	[7]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	102082-89-3	[1] [4] [5] [6]
IUPAC Name	(E)-3-(2,6-difluorophenyl)prop-2-enoic acid	[4] [7]
InChI	1S/C9H6F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H, (H,12,13)/b5-4+	[1] [3] [6]
InChIKey	JMUOYANNVIFGFN-SNAWJCMRSA-N	[1] [3] [6]
SMILES	C1=CC(=C(C(=C1)F)/C=C/C(=O)O)F	[4] [7]

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of a specific compound are often not published in extensive detail. The following sections describe

standard and widely accepted methodologies that are employed for the characterization of crystalline organic acids like **2,6-Difluorocinnamic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology: A small, finely powdered sample of **2,6-Difluorocinnamic acid** is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Objective: To quantify the acidity of the carboxylic acid group.

Methodology: A precisely weighed sample of **2,6-Difluorocinnamic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is gradually added using a burette. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology: An excess amount of solid **2,6-Difluorocinnamic acid** is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis via Knoevenagel Condensation

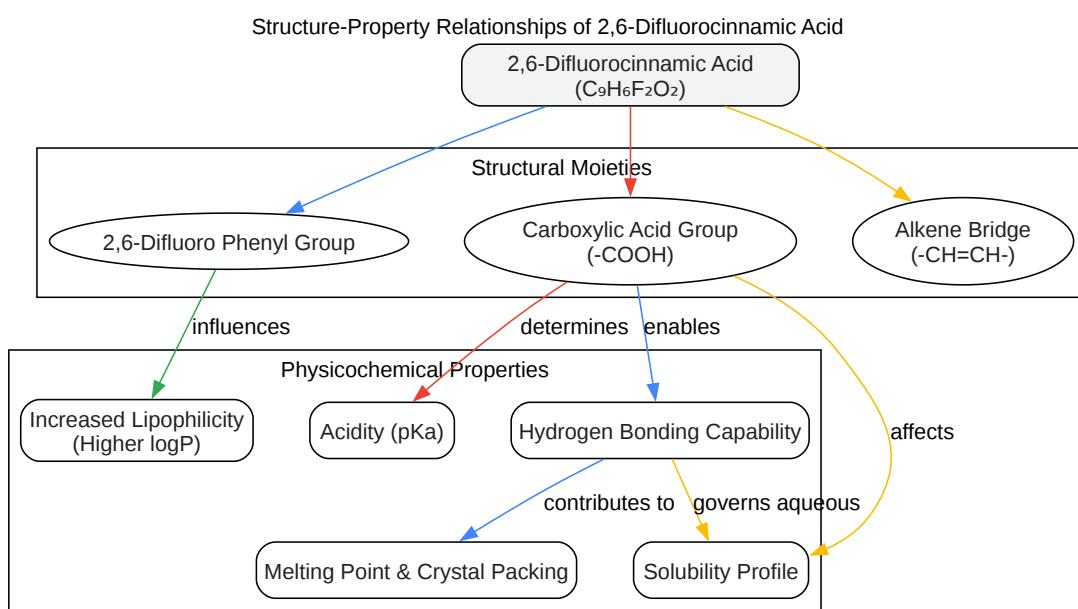

Objective: To synthesize **2,6-Difluorocinnamic acid** from commercially available starting materials. The synthesis of cinnamic acid derivatives is often achieved through condensation reactions.^[8]

Methodology: 2,6-Difluorobenzaldehyde and malonic acid are dissolved in a solvent such as pyridine, which also acts as a basic catalyst. The mixture is heated to induce the Knoevenagel condensation reaction, followed by decarboxylation to yield the cinnamic acid derivative. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the crude **2,6-Difluorocinnamic acid**. The solid product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent.^[8]

Visualizations

Synthesis Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of **2,6-Difluorocinnamic acid**.



[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation workflow for synthesis.

Structure-Property Relationships

This diagram outlines the logical relationships between the structural features of **2,6-Difluorocinnamic acid** and its key physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Influence of structure on key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 2. trans-2,6-Difluorocinnamic Acid | CymitQuimica [cymitquimica.com]
- 3. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. TRANS-2,6-DIFLUOROCINNAMIC ACID | 102082-89-3 [amp.chemicalbook.com]
- 6. trans-2,6-Difluorocinnamic acid 99 102082-89-3 [sigmaaldrich.com]
- 7. PubChemLite - 2,6-difluorocinnamic acid (C9H6F2O2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2,6-Difluorocinnamic acid physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116062#2-6-difluorocinnamic-acid-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com